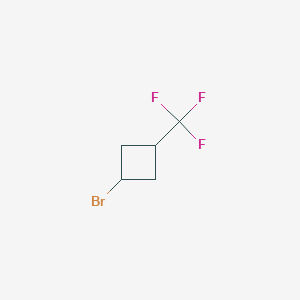

1-Bromo-3-(trifluoromethyl)cyclobutane

Description

Significance of Halogenated Cyclobutane (B1203170) Motifs in Organic Synthesis

Halogenated cyclobutane motifs are valuable and versatile intermediates in modern organic synthesis. The presence of a halogen, such as bromine, on the cyclobutane ring serves as a crucial functional handle, enabling a wide array of subsequent chemical transformations. The carbon-bromine bond is relatively reactive, making it an excellent leaving group in nucleophilic substitution reactions and a key participant in a variety of organometallic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the straightforward introduction of carbon, nitrogen, oxygen, and other heteroatom-based substituents, thereby facilitating the construction of more complex and highly functionalized molecular architectures.

Furthermore, the cyclobutane scaffold itself imparts important structural characteristics. Its rigid and puckered three-dimensional structure can be used to control the spatial orientation of substituents, which is a critical aspect in the design of bioactive molecules and advanced materials. By serving as a conformationally restricted scaffold, the cyclobutane ring can help to lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for a biological target. The incorporation of a halogenated cyclobutane motif can, therefore, be a strategic element in the synthesis of novel pharmaceuticals and agrochemicals, where precise control over molecular shape and functionality is paramount.

The Trifluoromethyl Group as a Key Stereoelectronic and Inductive Modulator in Cyclobutane Systems

The trifluoromethyl (CF3) group is a powerful modulator of molecular properties, and its incorporation into a cyclobutane system, as in 1-Bromo-3-(trifluoromethyl)cyclobutane, has profound stereoelectronic and inductive consequences. The CF3 group is one of the most electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the three fluorine atoms. This strong inductive effect significantly influences the electronic environment of the cyclobutane ring, affecting the reactivity of adjacent functional groups.

The steric bulk of the trifluoromethyl group is also a critical factor. It is larger than a methyl group and has been investigated as a bioisostere for the tert-butyl group, offering a similar spatial footprint but with drastically different electronic properties. nih.gov In cyclobutane systems, the CF3 group can influence the conformational preference of the ring and the relative orientation of other substituents. Research has shown that in many substituted trifluoromethylcyclobutanes, the CF3 group preferentially occupies an axial position. nih.gov

The presence of the CF3 group can also have a significant impact on the physicochemical properties of the parent molecule, which is of particular importance in medicinal chemistry. These effects are summarized in the table below.

| Property | Effect of Trifluoromethyl Group |

| Lipophilicity | Generally increases, which can enhance membrane permeability. |

| Metabolic Stability | Often improves, as the C-F bonds are resistant to metabolic cleavage. |

| Acidity/Basicity | Increases the acidity of nearby protons and decreases the basicity of adjacent functional groups. |

| Binding Affinity | Can enhance binding to biological targets through favorable interactions. |

These modulatory effects make the trifluoromethyl group a key tool for fine-tuning the properties of cyclobutane-containing molecules for specific applications.

Overview of Current Research Trajectories Involving this compound Derivatives

Current research involving derivatives of this compound is largely focused on leveraging its unique structural and electronic features for the synthesis of novel compounds in medicinal chemistry and materials science. The molecule serves as a versatile building block for introducing the trifluoromethylcyclobutyl motif into larger, more complex structures.

In the pharmaceutical sector, a significant research trajectory involves the use of trifluoromethylcyclobutane derivatives as bioisosteres for commonly occurring groups like tert-butyl or isopropyl. nih.gov The goal is to replace these groups in known bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity, without losing the desired biological activity. The bromine atom in this compound provides a convenient attachment point for coupling the cyclobutane ring to a parent drug scaffold. This strategy is being explored for the development of new drug candidates across various therapeutic areas.

Another major area of research is the synthesis of novel heterocyclic compounds. The reactive bromine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles, or used in transition metal-catalyzed reactions to construct a wide variety of heterocyclic rings fused to or substituted with the trifluoromethylcyclobutane moiety. Given the prevalence of heterocyclic structures in pharmaceuticals, this approach opens up new avenues for creating diverse libraries of compounds for high-throughput screening and drug discovery.

In the field of materials science, the unique properties conferred by the trifluoromethyl group, such as increased thermal stability and hydrophobicity, make trifluoromethylcyclobutane derivatives attractive components for the design of new polymers and liquid crystals. Research is ongoing to incorporate these building blocks into novel materials with tailored properties for applications in electronics, optics, and advanced coatings. The ability to functionalize the molecule at the bromine position allows for its integration into larger polymeric structures or for the attachment of other functional groups relevant to material properties.

| Research Area | Key Objectives |

| Medicinal Chemistry | - Development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. - Use as a bioisosteric replacement for other functional groups. - Synthesis of conformationally constrained analogs of existing drugs. |

| Heterocyclic Chemistry | - Creation of diverse libraries of novel heterocyclic compounds for biological screening. - Exploration of new synthetic routes to functionalized heterocycles. |

| Materials Science | - Design of new polymers with enhanced thermal and chemical stability. - Development of novel liquid crystals with unique optical properties. |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(trifluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJMYJBLOMVORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247103-30-4, 2306248-65-5, 2375261-29-1 | |

| Record name | 1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Trifluoromethyl Cyclobutane

Reactivity Profiles of the Cyclobutyl Bromine Atom

The bromine atom on the cyclobutane (B1203170) ring serves as a versatile functional handle, enabling a variety of transformations. Its reactivity is characteristic of a secondary alkyl halide, allowing for substitution, elimination, and cross-coupling reactions.

Nucleophilic Substitution Pathways and Their Stereochemical Outcomes

As a secondary alkyl halide, 1-bromo-3-(trifluoromethyl)cyclobutane is susceptible to nucleophilic substitution reactions. These transformations typically proceed via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. A key feature of the S(_N)2 reaction is the backside attack of the nucleophile on the carbon atom bearing the leaving group (in this case, bromide). doubtnut.com This specific mode of attack forces an inversion of the stereochemical configuration at the reaction center. libretexts.orgpressbooks.pub

For instance, if the starting material is the cis isomer (where the bromine and trifluoromethyl groups are on the same face of the ring), the S(_N)2 reaction with a nucleophile will result in the formation of the trans product. Conversely, a trans reactant will yield a cis product. This predictable stereochemical outcome is a cornerstone of nucleophilic substitution chemistry. libretexts.org

Table 1: Stereochemical Outcome of a Hypothetical S(_N)2 Reaction

| Reactant Isomer | Nucleophile (Nu⁻) | Reaction Pathway | Product Isomer |

| cis-1-Bromo-3-(trifluoromethyl)cyclobutane | Cyanide (CN⁻) | S(_N)2 | trans-1-Cyano-3-(trifluoromethyl)cyclobutane |

| trans-1-Bromo-3-(trifluoromethyl)cyclobutane | Azide (B81097) (N₃⁻) | S(_N)2 | cis-1-Azido-3-(trifluoromethyl)cyclobutane |

Elimination Reactions Leading to Cyclobutene (B1205218) Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form cyclobutene derivatives. The predominant mechanism for this transformation is the E2 (bimolecular elimination) pathway. This reaction involves the concerted removal of a proton by the base and the departure of the bromide leaving group, resulting in the formation of a double bond within the cyclobutane ring.

The regioselectivity of the elimination (i.e., which proton is removed) is influenced by the electronic environment created by the trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group increases the acidity of the protons on the adjacent carbons, potentially influencing the position of the resulting double bond. The stereoelectronic requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be removed and the bromine leaving group, a conformation that the puckered cyclobutane ring must be able to adopt. β-elimination has been noted as a potential side reaction in related cyclobutane systems during transition-metal-catalyzed reactions. nasu-periodicals.org.ua

Cross-Coupling Reactions and Palladium-Catalyzed Arylations

The carbon-bromine bond in this compound is a suitable site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net These reactions allow for the introduction of various substituents, particularly aryl groups, onto the cyclobutane core. nih.gov

However, such couplings with cyclobutyl bromides can be challenging. Studies on similar 1,3-functionalized cyclobutane bromides have shown that classical Suzuki-Miyaura coupling conditions may lead to complex product mixtures, potentially due to competing β-elimination reactions in the intermediate palladium complexes. nasu-periodicals.org.ua Success in these transformations often requires careful optimization of the catalyst system, including the choice of palladium precursor, phosphine (B1218219) ligand, and base. researchgate.net In some cases, alternative coupling strategies, such as photoredox dual catalysis involving nickel and iridium, have proven more effective than traditional palladium-based methods for these strained ring systems. nasu-periodicals.org.ua

Table 2: Components of a Typical Palladium-Catalyzed Arylation Reaction

| Component | Example | Purpose |

| Substrate | This compound | Provides the electrophilic carbon center. |

| Coupling Partner | Arylboronic acid or Aryltrifluoroborate | Provides the aryl group to be installed. nih.gov |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Di(1-adamantyl)(n-butyl)phosphine (CataXCium® A) | Stabilizes the palladium center and modulates its reactivity. nasu-periodicals.org.ua |

| Base | K₃PO₄, Cs₂CO₃ | Activates the coupling partner and neutralizes the acid produced. |

| Solvent | Toluene, Dioxane, MeCN | Solubilizes reactants and facilitates the reaction. |

Electronic and Steric Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the cyclobutane ring profoundly impacts the molecule's reactivity, directing the course of reactions through steric hindrance and potent electronic effects.

Regioselectivity and Stereoinduction in Cyclobutane Ring-Opening Reactions

While the C-Br bond is the most reactive site for the reactions discussed above, under certain conditions, the strained cyclobutane ring itself can open. In such reactions, the trifluoromethyl group plays a critical directing role. Its strong inductive electron-withdrawing effect polarizes the C-C bonds of the ring, making the carbon atom to which it is attached electron-deficient. This electronic bias dictates the regioselectivity of ring-opening reactions, as nucleophilic or electrophilic attack will be directed to specific positions to relieve ring strain in a controlled manner. In related systems, the presence of a trifluoromethyl group has been shown to control the regioselectivity of cycloaddition reactions. nih.gov

Hyperconjugative Stabilization and Its Impact on Reaction Energetics

This hyperconjugative stabilization can lead to unexpected reactivity or selectivity. For example, in radical reactions involving fluoroalkylated compounds, this effect has been shown to account for regio-reversed radical additions, where the radical adds to the more sterically hindered position, a result that defies conventional steric arguments. researchgate.net This stabilization can therefore be a critical factor in determining the mechanistic pathway and final product distribution in reactions involving the this compound scaffold.

Theoretical and Computational Analysis of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. These methods allow for the detailed exploration of reaction pathways and the prediction of kinetic and thermodynamic parameters, offering insights that are often difficult to obtain through experimental means alone.

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its atomic coordinates. For this compound, a PES would be a multidimensional map charting the energy changes that occur as bond lengths, bond angles, and dihedral angles are altered.

Quantum chemical calculations, such as high-level ab initio methods like Coupled Cluster (CC) or Møller–Plesset (MP) perturbation theory, are used to compute the energy at discrete points on this surface. By mapping the PES, key features can be identified:

Minima: These correspond to stable structures, such as the cis and trans isomers of this compound and any potential reaction products.

Saddle Points: These first-order saddle points represent transition states—the highest energy point along a reaction coordinate connecting reactants and products.

The analysis of the PES is crucial for understanding reaction feasibility and identifying the most likely pathways for reactions such as nucleophilic substitution or elimination.

Table 1: Representative Data from a Hypothetical Potential Energy Surface Calculation

This table illustrates the type of information obtained from PES calculations for a hypothetical reaction, such as the isomerization of cis-1-bromo-3-(trifluoromethyl)cyclobutane to its trans isomer.

| Feature on PES | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant Minimum | cis-1-bromo-3-(trifluoromethyl)cyclobutane | 0.00 | C-Br: 1.95 Å; Ring Puckering Angle: 25° |

| Transition State | Planar or near-planar cyclobutane ring | +15.2 | C-Br: 1.93 Å; Ring Puckering Angle: ~5° |

| Product Minimum | trans-1-bromo-3-(trifluoromethyl)cyclobutane | -1.50 | C-Br: 1.96 Å; Ring Puckering Angle: 28° |

Note: The data presented in this table is hypothetical and serves to illustrate the output of a quantum chemical calculation.

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions based on the properties of the reactants and the transition state (TS) that connects them. Once a transition state is located on the potential energy surface through quantum chemical calculations, TST can be applied.

The central equation in TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡).

k = (kBT/h) * e(-ΔG‡/RT)

From this, other thermodynamic activation parameters can be derived, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide insight into the energetic barrier and the degree of order in the transition state, respectively. For a reaction involving this compound, TST could be used to predict how the rate of a substitution or elimination reaction changes with temperature.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT is particularly effective for exploring and comparing different potential reaction pathways for organic molecules.

For this compound, DFT studies could be employed to investigate several key reactions:

Nucleophilic Substitution (SN1 and SN2): DFT can model the approach of a nucleophile, calculate the energy profiles for both stepwise (SN1-like) and concerted (SN2-like) mechanisms, and determine the activation barriers to predict which pathway is favored.

Elimination (E1 and E2): The pathways for elimination reactions to form trifluoromethylcyclobutene isomers can be mapped out. DFT calculations would identify the transition states for proton abstraction and bromide loss, clarifying whether the reaction proceeds via a concerted (E2) or stepwise (E1) mechanism.

The results of these studies are typically visualized as reaction coordinate diagrams, which plot the energy of the system as it progresses from reactants to products through transition states and any intermediates.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway

This table shows representative relative energies for species along a hypothetical SN2 reaction pathway of this compound with a nucleophile (Nu⁻). Calculations are often performed using a functional like B3LYP with a suitable basis set.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.00 |

| Transition State | [Nu---C---Br]‡ complex | +22.5 |

| Products | 1-Nu-3-(trifluoromethyl)cyclobutane + Br⁻ | -10.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Intramolecular Rearrangements and Cyclization Reactions

The strained cyclobutane ring and the presence of strongly electron-withdrawing (trifluoromethyl) and leaving (bromo) groups suggest that this compound could be a candidate for intramolecular rearrangements. Computational studies are essential for exploring the feasibility of such reactions, which may be difficult to observe experimentally.

Potential rearrangements could include:

Ring Contraction: Formation of a cyclopropylmethyl cation intermediate followed by rearrangement.

Hydride or Trifluoromethyl Shifts: 1,2- or 1,3-shifts to form a more stable carbocationic intermediate, should one be generated under solvolysis conditions.

Ring Opening: Under certain conditions, cleavage of the cyclobutane ring could occur.

DFT and other quantum chemical methods would be the primary tools to investigate these possibilities. By calculating the potential energy surfaces for these complex pathways, researchers can determine the activation energy barriers for each potential rearrangement. A high calculated barrier would suggest that the rearrangement is kinetically unfavorable, while a low barrier would indicate a plausible reaction pathway that could compete with other reactions like substitution or elimination.

Structural and Conformational Analysis of 1 Bromo 3 Trifluoromethyl Cyclobutane Derivatives

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in defining the structural and dynamic characteristics of 1-Bromo-3-(trifluoromethyl)cyclobutane. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational, and microwave spectroscopy offer detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

NMR spectroscopy is a powerful tool for determining the stereochemistry and observing the conformational dynamics of cyclobutane (B1203170) derivatives. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information. The chemical shifts of the ring protons are influenced by the electronegativity and spatial orientation of the bromine and trifluoromethyl substituents.

The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, which can be distinguished by the coupling constants between adjacent protons. acs.org The dynamic equilibrium between different puckered conformations can also be studied using variable-temperature NMR experiments. researchgate.net In such studies, the coalescence of signals at higher temperatures can provide quantitative data on the energy barriers of ring inversion.

Table 1: Illustrative ¹H NMR Chemical Shift and Coupling Constant Ranges for Substituted Cyclobutanes

| Proton | Expected Chemical Shift (ppm) | Expected Coupling Constants (J, Hz) |

|---|---|---|

| CH-Br | 4.0 - 4.5 | Vicinal (cis): 8-10, Vicinal (trans): 4-6 |

| CH-CF₃ | 2.5 - 3.5 | Vicinal (cis): 8-10, Vicinal (trans): 4-6 |

Note: These are generalized ranges for substituted cyclobutanes and actual values for this compound may vary.

Vibrational and Microwave Spectroscopy for Bond Parameter Determination

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, which are sensitive to its geometry and bonding. ifo.lviv.ua Specific vibrational frequencies can be assigned to the stretching and bending of C-H, C-C, C-Br, and C-F bonds. The puckered conformation of the cyclobutane ring gives rise to characteristic ring-puckering vibrations, which typically appear in the low-frequency region of the spectrum. dtic.mil

Microwave spectroscopy allows for the precise determination of rotational constants, from which accurate molecular geometries, including bond lengths and angles, can be derived for small molecules in the gas phase. capes.gov.br For this compound, this technique could provide definitive information on the ring's puckering angle and the precise positions of the substituents.

Table 2: Characteristic Vibrational Frequency Ranges for Key Bonds

| Bond | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| C-H | Stretch | 2850 - 3000 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallographic Investigations of Molecular Architecture

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static picture of the molecule's preferred conformation.

Analysis of Cyclobutane Ring Puckering Angles

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orglibretexts.org The degree of this puckering is defined by the puckering angle. For substituted cyclobutanes, this angle is influenced by the nature and position of the substituents. A crystallographic study of this compound would precisely measure this angle. In similar structures, these angles can range from 20° to 35°. nih.gov

Conformational Preferences of Substituents: Axial versus Equatorial Orientations

In a puckered cyclobutane ring, substituents can occupy either axial or equatorial positions, analogous to cyclohexane. pressbooks.pub Generally, larger substituents prefer the more sterically favorable equatorial position to minimize unfavorable 1,3-diaxial interactions. youtube.com In the case of 1,3-disubstituted cyclobutanes, a cis isomer will have one substituent in an axial and one in an equatorial position (ax,eq), while a trans isomer can exist as either a diequatorial (eq,eq) or a diaxial (ax,ax) conformer. The diequatorial conformation is typically the most stable. acs.org An X-ray structure would definitively show the adopted conformation in the crystal lattice.

Dihedral Angles and Spatial Alignment of Substituents

Dihedral angles, which describe the rotational relationship between different parts of the molecule, are also precisely determined through X-ray crystallography. Key dihedral angles in this compound would include those defining the puckering of the ring and the orientation of the C-Br and C-CF₃ bonds relative to the ring carbons. These angles provide a detailed picture of the spatial arrangement of the substituents with respect to each other and the cyclobutane ring. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclobutane |

Computational Chemistry in Understanding Molecular Conformation

Computational chemistry provides powerful tools to investigate the geometries, energies, and dynamic behavior of molecules that may be difficult to study experimentally. For substituted cyclobutanes, computational methods are indispensable for mapping the potential energy surface and understanding the factors that govern their three-dimensional structure.

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For cyclobutane derivatives, this landscape is primarily defined by the ring's puckering motion. Computational methods, broadly categorized into force field (molecular mechanics) and quantum mechanical approaches, are employed to explore this landscape.

Force Field Methods: Molecular mechanics (MM) methods use classical physics to model molecules as a collection of atoms held together by springs representing bonds. The total potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). fiveable.me These methods are computationally efficient, making them suitable for exploring the conformational space of large molecules or for long molecular dynamics simulations. nih.gov However, their accuracy is contingent on the quality of the underlying parameters, collectively known as the force field. fiveable.menih.gov

Developing accurate force fields for halogenated hydrocarbons presents a significant challenge. acs.orgunipi.it Standard force fields have often been found to perform inaccurately for this class of compounds. acs.orgunipi.it The representation of electrostatic interactions for halogens can be particularly problematic due to poor or missing assignments of partial atomic charges. nih.gov A phenomenon known as the "σ-hole," a region of positive electrostatic potential along the axis of the carbon-halogen bond, is often not well-described by simple point charge models, which can affect the modeling of intermolecular interactions. unipi.it Consequently, specialized force fields derived from quantum mechanical data are often necessary to achieve reliable results for halogenated compounds. acs.orgunipi.it

Quantum Mechanical Methods: Quantum mechanics (QM) provides a more fundamental and generally more accurate description of molecular systems by solving the Schrödinger equation. Ab initio methods and Density Functional Theory (DFT) are the two main branches of QM calculations used in this context.

Ab initio methods , such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters. High-level ab initio calculations have been instrumental in accurately determining the structure and puckering barrier of the parent cyclobutane molecule. nih.govnih.gov These studies have established that cyclobutane adopts a puckered (D2d symmetry) conformation, which is more stable than the planar (D4h symmetry) transition state. nih.govnih.gov The barrier to this ring inversion is a key feature of its conformational landscape.

Density Functional Theory (DFT) offers a compromise between accuracy and computational cost, making it a popular choice for studying larger molecules. DFT methods have been successfully used to investigate the structure and relative stabilities of various substituted cyclic systems. For halogenated compounds, the choice of the functional and basis set is crucial for obtaining accurate results. acs.org

The following table summarizes key computational data for the parent cyclobutane molecule, which serves as a fundamental reference for understanding its substituted derivatives.

| Parameter | Method/Basis Set | Calculated Value | Experimental Value |

| Puckering Angle (θ) | CCSD(T)/aug-cc-pVTZ | 29.68° | ~28°-35° |

| Inversion Barrier | CCSD(T)/cc-pV5Z | 498 cm⁻¹ (~1.42 kcal/mol) | ~440-510 cm⁻¹ |

| C-C Bond Length | CCSD(T)/aug-cc-pVTZ | 1.554 Å | 1.554 Å |

Data sourced from high-level ab initio calculations. nih.govnih.gov

In this compound, the substituents at the 1 and 3 positions significantly influence the ring's conformation. The puckered nature of the cyclobutane ring leads to two distinct substituent positions: axial and equatorial. This gives rise to cis and trans diastereomers, each with its own set of possible conformers.

Steric Effects: Steric hindrance arises from the spatial repulsion between bulky groups. The trifluoromethyl (-CF₃) group is sterically more demanding than the bromine atom. In a 1,3-disubstituted cyclobutane, there is a strong preference for the bulkier substituent to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. In the cis isomer, one substituent must be axial and the other equatorial. In the trans isomer, both substituents can be either equatorial or axial. The diequatorial conformer of the trans isomer is generally expected to be the most stable due to the minimization of steric strain.

The table below outlines the expected qualitative stability of the possible conformers based on steric considerations.

| Isomer | Substituent Positions | Expected Relative Stability | Primary Steric Interaction |

| trans | 1-eq (Br), 3-eq (CF₃) | Most Stable | Minimized steric repulsion |

| cis | 1-eq (Br), 3-ax (CF₃) | Less Stable | 1,3-diaxial interaction involving CF₃ |

| cis | 1-ax (Br), 3-eq (CF₃) | Intermediate | 1,3-diaxial interaction involving Br |

| trans | 1-ax (Br), 3-ax (CF₃) | Least Stable | Severe 1,3-diaxial interactions |

Electronic Effects: Electronic effects involve the influence of a substituent's electronegativity and its ability to engage in hyperconjugation.

Hyperconjugation: Natural Bond Orbital (NBO) analysis of the parent cyclobutane molecule has shown that hyperconjugative interactions, such as those between σ(CC) and σ(CH) orbitals, are strengthened upon puckering. nih.gov This suggests that electronic delocalization plays a role in stabilizing the puckered conformation. nih.gov The presence of the highly electronegative fluorine atoms in the -CF₃ group and the bromine atom can influence these hyperconjugative interactions. For instance, the σ(C-Br) and σ*(C-CF₃) orbitals can act as acceptors in hyperconjugative interactions, potentially affecting the puckering angle and the barrier to ring inversion.

A comprehensive understanding of the conformational preferences of this compound requires a detailed computational study that can accurately model both the large steric demands of the substituents and the subtle electronic interactions that modulate the ring's geometry. Such a study would likely employ high-level DFT or ab initio methods to calculate the relative energies of the various conformers and the energy barriers separating them, thus providing a complete picture of the molecule's conformational landscape.

Applications of 1 Bromo 3 Trifluoromethyl Cyclobutane in Advanced Chemical Research and Molecular Design

Utility as a Building Block in Complex Organic Synthesis

1-Bromo-3-(trifluoromethyl)cyclobutane has emerged as a valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups on a compact, three-dimensional cyclobutane (B1203170) core: a reactive bromine atom and a trifluoromethyl group. The bromine atom serves as a handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Simultaneously, the trifluoromethyl (CF3) group imparts unique electronic and steric properties to the resulting molecules, making this compound particularly attractive for the construction of complex molecular architectures with tailored functionalities.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of the bromine and trifluoromethyl groups on the cyclobutane ring makes this compound an effective precursor for the synthesis of a range of heterocyclic compounds, which are core structures in many biologically active molecules. smolecule.com While direct synthetic routes from this compound to specific heterocycles are proprietary or still under exploration in many cases, the analogous reactivity of similar fluorinated building blocks provides a strong indication of its potential. The reactive nature of the carbon-bromine bond allows for its conversion into other functional groups, which can then participate in cyclization reactions to form rings containing heteroatoms such as nitrogen, oxygen, or sulfur.

Research has demonstrated the use of trifluoromethylated building blocks in the synthesis of important heterocyclic scaffolds, including:

Pyrazoles: These five-membered aromatic heterocycles are prevalent in pharmaceuticals. The synthesis of trifluoromethyl-substituted pyrazoles often involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.gov

Imidazoles: This class of heterocycles is a key component of many biological molecules and drugs. The synthesis of trifluoromethylated imidazoles can be achieved through various routes, including the reaction of trifluoromethylated imines with isocyanides. nih.gov

Triazoles: These five-membered rings containing three nitrogen atoms are widely used in medicinal chemistry. Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a common method for preparing 1,2,3-triazoles, where a trifluoromethylated alkyne or azide (B81097) can be employed. nih.gov

The incorporation of the trifluoromethyl-cyclobutyl moiety into these heterocyclic systems is of significant interest for modulating their biological activity and physicochemical properties.

Construction of Fluorinated Scaffolds for Medicinal Chemistry and Agrochemical Research

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into organic molecules is a widely adopted strategy in medicinal chemistry and agrochemical research to enhance a compound's metabolic stability, binding affinity, and lipophilicity. mdpi.com this compound serves as an excellent starting material for creating novel fluorinated scaffolds that possess a distinct three-dimensional character due to the cyclobutane ring.

The presence of the CF3 group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate or an agrochemical. For instance, the strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation, which can lead to an extended half-life of the compound in biological systems. mdpi.com Furthermore, the high electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

In agrochemical research, the incorporation of fluorinated moieties has led to the development of highly effective pesticides and herbicides. nih.gov The trifluoromethyl-cyclobutyl unit can be introduced into potential agrochemical candidates to improve their efficacy and environmental persistence. The unique structural and electronic properties of this group can contribute to enhanced biological activity and selectivity.

Exploration in Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. This approach aims to modulate the potency, selectivity, and pharmacokinetic profile of a compound. The trifluoromethyl-cyclobutyl group, accessible from this compound, has been identified as a promising bioisostere for the commonly occurring tert-butyl group. nih.govacs.org

The Trifluoromethyl-Cyclobutyl Moiety as an Analogue for the tert-Butyl Group

The tert-butyl group is a prevalent substituent in many drug molecules due to its steric bulk and non-polar nature. However, its presence can sometimes lead to undesirable properties, such as increased lipophilicity and susceptibility to metabolic oxidation. nih.gov The trifluoromethyl-cyclobutyl moiety has been proposed as a viable alternative, offering a similar spatial footprint while introducing distinct electronic and metabolic characteristics. nih.gov

Recent studies have shown that the trifluoromethyl-cyclobutyl group can effectively mimic the steric bulk of the tert-butyl group. acs.org While it is slightly larger, it often preserves the original mode of bioactivity when substituted in place of a tert-butyl group in bioactive compounds. nih.gov This makes it an attractive option for medicinal chemists looking to fine-tune the properties of a lead compound without drastically altering its interaction with the biological target.

Modulation of Physicochemical Properties (e.g., Lipophilicity, Steric Volume, Acidity) for Drug Design

The replacement of a tert-butyl group with a trifluoromethyl-cyclobutyl moiety can lead to predictable changes in key physicochemical properties that are critical for drug efficacy. nih.govacs.org These modulations can be leveraged to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity: The trifluoromethyl group is known to be more lipophilic than a methyl group. mdpi.com Consequently, the trifluoromethyl-cyclobutyl group generally exhibits moderately increased lipophilicity compared to the tert-butyl group. nih.govacs.org This can influence a molecule's ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Steric Volume: The trifluoromethyl-cyclobutyl group has a slightly larger steric volume than the tert-butyl group. nih.govacs.org This can be advantageous in situations where a subtle increase in size is required to enhance binding affinity or selectivity.

Acidity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby functional groups. For example, replacing a tert-butyl group with a trifluoromethyl-cyclobutyl group on a molecule containing a carboxylic acid or an amine can lead to a notable increase in acidity (a lower pKa value). nih.gov This can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions.

| Property | tert-Butyl Group | Trifluoromethyl-cyclobutyl Group | Implication in Drug Design |

|---|---|---|---|

| Steric Volume | ~150 ų | ~171 ų | Slightly larger size can be used to probe steric limits of binding pockets. acs.org |

| Lipophilicity (logD) | Baseline | Moderately Increased | Can enhance membrane permeability and hydrophobic interactions. nih.govacs.org |

| Acidity (pKa of analogous carboxylic acid) | ~4.79 | ~2.92 | Increased acidity can alter ionization state, solubility, and receptor binding. nih.gov |

| Acidity (pKa of analogous amine hydrochloride) | ~10.69 | ~5.29 | Significantly increased acidity can impact formulation and biological interactions. nih.gov |

Potential in Material Science Research

The unique combination of a rigid cyclobutane ring and a highly fluorinated trifluoromethyl group in this compound suggests its potential utility in the field of material science. The introduction of fluorinated moieties into organic materials can lead to desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.

While research in this area is still emerging, potential applications for materials derived from this compound include:

Liquid Crystals: The rigid and defined geometry of the cyclobutane core, combined with the polarity of the trifluoromethyl group, could be exploited in the design of novel liquid crystalline materials. These materials have applications in display technologies and optical switching devices. smolecule.com

Functional Polymers: The reactive bromine handle allows for the incorporation of the trifluoromethyl-cyclobutyl unit into polymer chains. This could lead to the development of functional polymers with tailored properties, such as enhanced thermal stability, low surface energy, and specific dielectric properties, which are of interest for applications in electronics and advanced coatings. smolecule.com

Further investigation into the synthesis and characterization of materials incorporating the this compound scaffold is warranted to fully explore its potential in these advanced applications.

Development of Novel Functional Polymers with Tailored Properties

The incorporation of the this compound motif into polymer chains allows for the synthesis of functional polymers with specific and tunable properties. The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity, while the cyclobutane ring introduces rigidity and specific stereochemistry into the polymer backbone. The bromine atom serves as a versatile handle for post-polymerization modification, enabling the introduction of various functional groups to further tailor the polymer's characteristics.

Research in this area has explored the use of this compound in creating polymers for specialized applications, including drug delivery systems and advanced organic electronic materials. smolecule.com The ability to precisely control the polymer architecture and functionality at a molecular level is a key driver of this research.

Investigations in Liquid Crystal Applications

The distinct molecular shape and polarity of this compound have led to its investigation as a component in the design of novel liquid crystals. smolecule.com The rigid cyclobutane core can contribute to the formation of mesophases, which are characteristic of liquid crystalline materials. The trifluoromethyl group, with its strong dipole moment, can influence the dielectric anisotropy of the resulting liquid crystal molecules, a critical parameter for their application in display technologies.

The bromine atom provides a convenient point of attachment for incorporating this cyclobutane unit into larger, more complex liquid crystal structures. By systematically modifying the molecular structure, researchers aim to develop liquid crystals with optimized properties, such as broad temperature ranges for the liquid crystalline phase and fast switching times in response to an electric field.

Studies in Environmental Chemistry Pertaining to Halogenated Cyclobutanes

The environmental fate of halogenated organic compounds is a significant area of study due to their potential for persistence and bioaccumulation. elsevierpure.comresearchgate.netnih.govvliz.be While specific studies on this compound are limited, research on related halogenated cyclobutanes and trifluoromethyl-containing compounds provides insights into their potential environmental behavior.

The carbon-bromine bond is susceptible to cleavage under certain environmental conditions, potentially leading to degradation products. The trifluoromethyl group is generally more resistant to degradation. mdpi.comnih.govnih.govacs.orgdntb.gov.ua Understanding the persistence, transport, and potential transformation pathways of such compounds in the environment is crucial for assessing their long-term impact. Research in this area often involves studying their behavior in soil and water, as well as their susceptibility to microbial degradation. elsevierpure.comresearchgate.netnih.govvliz.be

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current syntheses of fluorinated cyclobutanes often rely on methods like the use of sulfur tetrafluoride with carboxylic acids or [2+2] cycloaddition reactions. nih.govresearchgate.net While effective, these routes can present challenges related to sustainability and atom economy. Future research is increasingly directed towards developing synthetic pathways that are more environmentally benign and efficient.

A primary goal is to move beyond traditional fluorinating agents that may be hazardous or produce significant waste. Research into greener fluorination techniques and the use of more benign reagents is a critical area of development. Furthermore, enhancing the atom economy of synthetic routes is paramount. Atom economy refers to the efficiency of a chemical reaction in converting reactants into the final product. rsc.org Methodologies such as base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascades represent a step forward in creating complex cyclobutane (B1203170) structures in a more atom-economical fashion. rsc.org The ideal future synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane and its derivatives would involve direct C-H functionalization of a cyclobutane precursor, a strategy that minimizes pre-functionalization steps and waste generation.

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The bromine atom on the cyclobutane ring serves as a versatile handle for a variety of chemical modifications, particularly through catalytic cross-coupling reactions. smolecule.com These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on expanding the repertoire of catalytic systems that can be used with this compound to achieve higher levels of selectivity and efficiency.

Recent advancements in catalysis, such as the use of nickel and palladium catalysts, have enabled challenging cross-coupling reactions. rsc.orgnih.govbeilstein-journals.org For instance, nickel-catalyzed cross-coupling has shown promise for reactions involving alkyl electrophiles. mit.edu Applying these advanced catalytic systems to this compound could enable the synthesis of novel derivatives that are difficult to access through traditional methods. Research into enantioselective catalysis is also a significant frontier, aiming to produce specific stereoisomers of substituted cyclobutanes, which is of particular importance in medicinal chemistry where chirality can dictate biological activity. researchgate.net The development of catalysts that can operate under milder conditions, with lower catalyst loadings and higher turnover numbers, will be crucial for making these transformations more practical and scalable.

Integration of Advanced Computational Methods for Predictive Reactivity and Property Design

The use of computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. acs.orgscispace.com These methods allow for the in-depth study of reaction mechanisms, the prediction of molecular properties, and the rational design of new molecules and reactions. researchgate.netchemrevlett.com

For this compound, computational studies can provide valuable insights into its reactivity. By modeling reaction pathways, chemists can predict the feasibility of new transformations and understand the factors that control selectivity. acs.org For example, DFT calculations can help elucidate the mechanism of catalytic cross-coupling reactions, guiding the design of more efficient catalysts. scispace.com Furthermore, computational methods can be used to predict the physicochemical properties of novel derivatives of this compound, such as their lipophilicity and metabolic stability, which are critical parameters in drug discovery. nih.gov This predictive power can accelerate the discovery process by prioritizing the synthesis of compounds with the most promising properties, saving time and resources.

Expansion of Applications in Interdisciplinary Fields Beyond Traditional Organic Synthesis

The unique combination of a strained sp³-rich scaffold and a trifluoromethyl group makes this compound and its derivatives highly attractive for applications beyond their role as simple intermediates in organic synthesis. nbuv.gov.uabioorganica.com.ua Their incorporation into more complex molecules can impart desirable properties for materials science and medicinal chemistry. smolecule.comnih.gov

In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere for other groups, like the tert-butyl group, and is known to enhance properties such as metabolic stability and binding affinity. nih.govresearchgate.netmdpi.com The rigid, three-dimensional nature of the cyclobutane ring can serve as a scaffold to orient functional groups in specific spatial arrangements, which is crucial for interaction with biological targets. nih.govresearchgate.net Consequently, derivatives of this compound are being explored as building blocks for new pharmaceuticals. smolecule.combioorganica.com.ua

In materials science, the introduction of fluorinated groups can significantly alter the properties of materials. The trifluoromethyl group can enhance thermal stability and introduce unique electronic properties. Therefore, this compound is a potential building block for the synthesis of novel functional polymers and liquid crystals with tailored characteristics. smolecule.com Future research will continue to explore the incorporation of this and related fluorinated cyclobutanes into advanced materials for a wide range of applications.

Q & A

Basic: What are the primary synthetic routes for 1-bromo-3-(trifluoromethyl)cyclobutane?

The synthesis of this compound can be approached via modified Hunsdiecker reactions or halogenation strategies. For example, mercury(II) oxide-modified Hunsdiecker reactions have been used to synthesize analogous brominated cyclobutanes (e.g., 1-bromo-3-chlorocyclobutane) by treating cyclopropanecarboxylic acid derivatives with brominating agents . Alternatively, bromination of pre-functionalized cyclobutane precursors (e.g., trifluoromethyl-substituted cyclobutane alcohols) using reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media may yield the target compound . Key variables include reaction temperature (often 0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of brominating agents.

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) . For example:

- ¹H NMR : Cyclobutane protons appear as complex splitting patterns (δ ~2.5–4.0 ppm) due to ring strain and substituent effects.

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) shows a sharp singlet near δ -60 to -70 ppm.

- HRMS : Exact mass matches the molecular formula (C₅H₆BrF₃, theoretical [M]⁺ = 193.96 g/mol).

These techniques align with methodologies used for structurally similar compounds, such as 1-(bromomethyl)-3-(trifluoromethyl)benzene .

Advanced: What conformational challenges arise in this compound due to ring strain?

The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain, which influences the spatial arrangement of substituents. The 1,3-diaxial positions (opposite ends of the ring) create steric and electronic interactions between the bulky bromine and trifluoromethyl groups. Computational studies (e.g., DFT calculations) are recommended to analyze bond angles, torsional strain, and substituent electronic effects. Experimental validation can involve X-ray crystallography or temperature-dependent NMR to probe dynamic conformational changes .

Advanced: How does the reactivity of this compound compare to other brominated alkanes?

The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the adjacent bromine, slowing SN2 reactions compared to unsubstituted bromocyclobutanes. However, the ring strain in cyclobutane enhances susceptibility to ring-opening reactions under specific conditions (e.g., with strong bases or transition-metal catalysts). For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may proceed with moderate yields, as demonstrated in analogous brominated cyclobutane systems .

Advanced: What contradictions exist in the literature regarding optimal synthesis conditions?

Discrepancies arise in bromination efficiency depending on the precursor and reagent. For instance:

- Mercury(II) oxide-based methods (e.g., Hunsdiecker reaction) achieve ~60–70% yields but require toxic reagents .

- Halogenation with N,N’-dibromo-5,5-dimethylhydantoin offers higher selectivity (~80–85% yields) but demands acidic conditions, which may degrade sensitive substrates .

Researchers must balance yield, safety, and substrate compatibility when selecting protocols.

Basic: What safety precautions are critical when handling this compound?

- Storage : Keep in tightly sealed containers at 0–6°C, away from oxidizers (e.g., peroxides, chlorates) .

- Handling : Use spark-resistant tools and grounding protocols to prevent static discharge. Conduct reactions in fume hoods with personal protective equipment (gloves, goggles) .

- Disposal : Follow hazardous waste guidelines for halogenated compounds, avoiding aqueous release due to potential environmental persistence.

Advanced: What applications does this compound have in medicinal chemistry?

This compound serves as a versatile building block for:

- Covalent inhibitors : The bromine atom enables selective alkylation of cysteine residues in target proteins, as seen in studies of similar trifluoromethyl-bromobenzene derivatives .

- Fluorinated analogs : Incorporation of -CF₃ enhances metabolic stability and lipophilicity in drug candidates. For example, trifluoromethyl groups are critical in kinase inhibitors and PET tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.